

Application Notes and Protocols: Dipropyl Trisulfide in Food Science and Flavor Chemistry

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Compound of Interest

Compound Name: *Dipropyl trisulfide*

Cat. No.: *B1219010*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **dipropyl trisulfide**, a key flavor compound found in Allium species, and its applications in food science and flavor chemistry. Detailed protocols for its analysis and sensory evaluation are included to support research and product development.

Introduction to Dipropyl Trisulfide

Dipropyl trisulfide is an organosulfur compound that significantly contributes to the characteristic sharp, sulfurous, and sweet flavor profiles of onion and garlic.^{[1][2]} As a volatile compound, it is a crucial component of the aroma of many cooked and processed foods. In its pure form, it is a clear, colorless to pale yellow liquid with a potent, diffusive, garlic-like odor.^[3] ^[4] Its flavor is described as alliaceous, sulfurous, green, and garlic-like, with metallic and tropical undertones.^[4]

Dipropyl trisulfide is naturally occurring in plants of the Allium genus, such as onions (*Allium cepa*), garlic (*Allium sativum*), leeks (*Allium porrum*), and chives.^{[4][5]} It is also used as a synthetic flavoring agent in a wide variety of food products to impart or enhance savory, onion, and garlic notes.^{[5][6]} The Flavor and Extract Manufacturers Association (FEMA) has designated **dipropyl trisulfide** as Generally Recognized as Safe (GRAS), and it is approved as a flavoring agent by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).^{[7][8]}

Data Presentation

Physicochemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ S ₃	[7]
Molecular Weight	182.4 g/mol	[7]
Appearance	Colorless to pale yellow clear liquid	[3]
Odor	Powerful, diffusive, garlic-like	[4]
Boiling Point	86.00 to 89.00 °C @ 1.50 mm Hg	[6]
Density	1.047 - 1.057 g/mL at 20°C	[3]
Refractive Index	1.5390 - 1.5490 at 20°C	[3]
Solubility	Insoluble in water; soluble in organic solvents	[3]
CAS Number	6028-61-1	[7]
FEMA Number	3276	[7]
JECFA Number	585	[7]

Natural Occurrence

The concentration of **dipropyl trisulfide** in Allium species can vary depending on the specific variety, growing conditions, and processing methods.

Food Source	Concentration	Reference(s)
Onion (Allium cepa) Essential Oil	11.11%	[9]

Typical Usage Levels in Food Products

Dipropyl trisulfide is a potent flavor compound and is used at parts-per-million (ppm) levels in various food applications.

Food Category	Average Usage (mg/kg)	Maximum Usage (mg/kg)
Dairy products (excluding 02.0)	0.6	2.0
Fats and oils	0.04	1.0
Edible ices	0.5	2.0
Processed vegetables and nuts	0.2	1.5
Confectionery	0.75	2.0
Cereals and cereal products	0.62	1.0
Bakery wares	0.8	2.0
Meat and meat products	0.73	1.0
Fish and fish products	0.1	1.0
Eggs and egg products	0.08	1.0
Salts, spices, soups, sauces, salads	0.45	1.0
Non-alcoholic beverages	0.5	1.0
Alcoholic beverages	0.1	2.0
Ready-to-eat savories	1.1	5.0

Data sourced from The Good Scents Company Information System.[\[6\]](#)

Experimental Protocols

Protocol for Quantitative Analysis of Dipropyl Trisulfide in Food Matrices using GC-MS

This protocol provides a general method for the extraction and quantification of **dipropyl trisulfide** from a food matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required for specific matrices.

3.1.1. Materials and Reagents

- Homogenizer (e.g., blender, food processor)
- Centrifuge and centrifuge tubes (50 mL)
- Vortex mixer
- Analytical balance
- Micropipettes
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
- Acetonitrile (HPLC grade)
- QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18 for fatty matrices)
- **Dipropyl trisulfide** analytical standard ($\geq 95\%$ purity)

3.1.2. Sample Preparation and Extraction (QuEChERS Method)

- Homogenization: Homogenize a representative sample of the food product.
- Weighing: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of deionized water to rehydrate.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate QuEChERS extraction salts.

- Cap the tube tightly and shake vigorously for 1 minute.
- Centrifuge at $\geq 3000 \times g$ for 5 minutes.[10]
- Cleanup (d-SPE):
 - Transfer an aliquot of the acetonitrile supernatant (upper layer) to a d-SPE tube containing the appropriate sorbents.
 - Vortex for 30 seconds.
 - Centrifuge at $\geq 3000 \times g$ for 5 minutes.[10]
- Final Extract: The resulting supernatant is ready for GC-MS analysis.

3.1.3. GC-MS Parameters (Example)

- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[10]
- Inlet Temperature: 250 °C.[10]
- Injection Volume: 1 μL (splitless mode).[10]
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.[10]
- Oven Temperature Program:
 - Initial temperature: 40 °C, hold for 2 minutes.
 - Ramp to 150 °C at 10 °C/min.
 - Ramp to 250 °C at 20 °C/min, hold for 5 minutes.[10]
- MS Conditions:
 - Ion Source Temperature: 230 °C.

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification.
- SIM Ions for **Dipropyl Trisulfide** (m/z): 182 (molecular ion), 110, 75, 43.

3.1.4. Quantification

Prepare a calibration curve using standard solutions of **dipropyl trisulfide** in a suitable solvent (e.g., acetonitrile) at a minimum of five different concentrations. The concentration of **dipropyl trisulfide** in the sample can be determined by comparing the peak area of the analyte in the sample to the calibration curve.

Protocol for Sensory Evaluation: Flavor Threshold Determination

This protocol outlines a method for determining the flavor threshold of **dipropyl trisulfide** in water using a series of paired comparison tests.

3.2.1. Panelist Selection and Training

- Select a panel of 15-20 individuals who are non-smokers and have no known taste or smell disorders.
- Train the panelists to identify and rate the intensity of the characteristic garlic/onion flavor of **dipropyl trisulfide**. Provide them with reference standards of varying concentrations.

3.2.2. Materials

- **Dipropyl trisulfide**
- Deionized, odor-free water
- Glass beakers and graduated cylinders
- Opaque, coded tasting cups

- Spit cups and water for rinsing

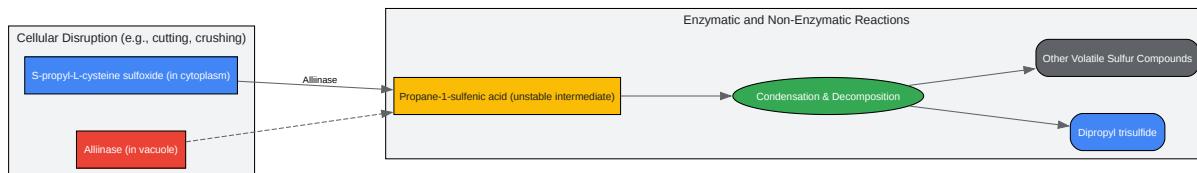
3.2.3. Procedure

- Stock Solution Preparation: Prepare a stock solution of **dipropyl trisulfide** in a suitable solvent (e.g., ethanol) at a known concentration.
- Sample Preparation: Prepare a series of dilutions of the stock solution in deionized water, with concentrations decreasing by a factor of two or three. The range of concentrations should span from easily detectable to sub-threshold levels.
- Paired Comparison Test:
 - Present panelists with pairs of samples. One sample in each pair is a blank (deionized water), and the other contains a specific concentration of **dipropyl trisulfide**.
 - The order of presentation of the pairs should be randomized for each panelist.
 - For each pair, panelists are asked to identify which sample has the garlic/onion flavor.[\[11\]](#)
- Data Analysis:
 - The flavor threshold is typically defined as the concentration at which 50% of the panelists can correctly identify the sample containing the flavor compound.
 - This can be calculated by plotting the percentage of correct identifications against the logarithm of the concentration and interpolating to find the 50% point.

Visualizations

Biosynthesis of Dipropyl Trisulfide in Allium Species

The formation of **dipropyl trisulfide** in Allium species is an enzymatic process initiated by tissue damage. The precursor, S-propyl-L-cysteine sulfoxide (alliin), is converted by the enzyme alliinase into unstable sulfenic acids, which then non-enzymatically decompose to form a variety of volatile sulfur compounds, including **dipropyl trisulfide**.[\[12\]](#)[\[13\]](#)

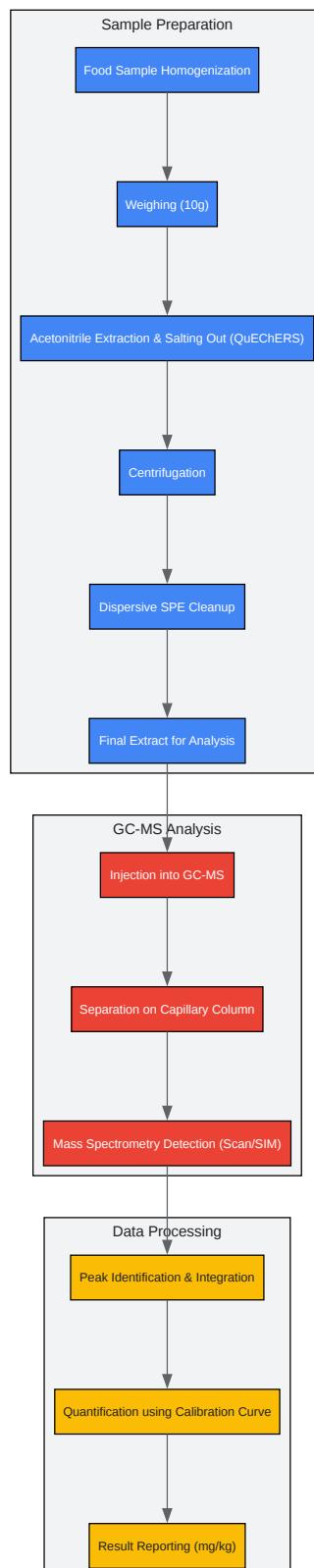


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Caption: Biosynthesis of **dipropyl trisulfide** in Allium.

Experimental Workflow for GC-MS Analysis

The following diagram illustrates the key steps in the quantitative analysis of **dipropyl trisulfide** in a food sample.



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Caption: GC-MS analysis workflow.

Logical Relationship in Sensory Threshold Determination

This diagram shows the logical flow for determining the flavor threshold of **dipropyl trisulfide**.



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Caption: Sensory threshold determination logic.

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